5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride
CAS No.: 1160260-39-8
Cat. No.: VC2814024
Molecular Formula: C14H8Cl3FO2
Molecular Weight: 333.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160260-39-8 |
|---|---|
| Molecular Formula | C14H8Cl3FO2 |
| Molecular Weight | 333.6 g/mol |
| IUPAC Name | 5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2 |
| Standard InChI Key | QXIPIQVIJRDPLI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structure
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is an organic compound characterized by a benzoyl chloride moiety connected to a benzyl ether moiety with chloro and fluoro substituents. This compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1160260-39-8 |
| Molecular Formula | C₁₄H₈Cl₃FO₂ |
| Molecular Weight | 333.6 g/mol |
| IUPAC Name | 5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride |
| InChI | InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2 |
| InChIKey | QXIPIQVIJRDPLI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl |
The compound features three chlorine atoms and one fluorine atom, contributing to its reactivity and applicability in various chemical processes .
Structural Features
The structure of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride includes:
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A benzoyl chloride group, which is highly reactive toward nucleophiles
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A benzyl ether linkage that connects the two aromatic rings
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A chloro substituent at position 5 of the benzoic acid ring
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A chloro substituent at position 2 and a fluoro substituent at position 4 of the benzyl group
This unique combination of halogens contributes to the compound's chemical behavior and reactivity profile.
Physical and Chemical Properties
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride possesses distinct physical and chemical properties that influence its handling, storage, and applications.
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 426.9±40.0 °C (Predicted) |
| Density | 1.458±0.06 g/cm³ (Predicted) |
| Hazard Classification | Irritant |
| Solubility | Soluble in most organic solvents |
The compound is classified as an irritant, necessitating appropriate safety precautions during handling .
Synthesis and Preparation Methods
The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride typically involves multiple steps, including the formation of key intermediates and subsequent functional group transformations.
Synthetic Routes
The general synthetic pathway for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride often begins with the preparation of 5-chloro-2-hydroxybenzoic acid, which is then reacted with 2-chloro-4-fluorobenzyl chloride to form the benzyl ether linkage. The final step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride or other chlorinating agents.
A representative synthetic scheme includes:
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Preparation of 5-chloro-2-hydroxybenzoic acid from salicylic acid
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Reaction with 2-chloro-4-fluorobenzyl chloride in the presence of a base
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Chlorination of the carboxylic acid group to form the acid chloride
Industrial Production
Industrial production of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactivity
The reactivity of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is primarily dictated by the benzoyl chloride functional group, which is highly susceptible to nucleophilic attack.
Types of Reactions
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Acyl Substitution | Reaction with nucleophiles such as amines, alcohols, and thiols | Amides, esters, and thioesters |
| Hydrolysis | Reaction with water or aqueous base | 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid |
| Reduction | Reaction with reducing agents | Corresponding alcohol derivatives |
The benzoyl chloride group readily undergoes nucleophilic acyl substitution reactions, making it valuable for the synthesis of various derivatives.
Reaction Mechanisms
The mechanism of nucleophilic acyl substitution typically involves:
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Nucleophilic attack on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the new acyl derivative
These reactions generally proceed rapidly under mild conditions due to the high reactivity of the acid chloride functionality.
Applications in Scientific Research
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride finds applications in various fields of scientific research, particularly in proteomics and medicinal chemistry.
Proteomics Research
In proteomics, the compound is used as a reagent for:
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Protein modification to facilitate studies on protein interactions
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Labeling proteins for mass spectrometry analysis
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Investigating post-translational modifications
These applications contribute to advancing our understanding of protein structure and function.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. Its reactivity allows for the incorporation of the 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety into bioactive molecules, potentially enhancing their pharmacological properties.
Organic Synthesis
As a building block in organic synthesis, 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride enables the creation of diverse chemical libraries for drug discovery and materials science applications. The presence of multiple reactive sites allows for selective functionalization and the development of complex molecular architectures .
Structural Analogs and Comparative Analysis
Several compounds share structural similarities with 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride, with variations in the substitution patterns of the aromatic rings.
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | 1160260-41-2 | C₁₄H₈Cl₃FO₂ | Fluorine at position 6 instead of 4 on the benzyl group |
| 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | 1160250-68-9 | C₁₄H₉Cl₂FO₂ | Lacks chlorine at position 5 of the benzoic acid ring |
| 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride | 1160250-64-5 | C₁₄H₈BrCl₂FO₂ | Contains bromine instead of chlorine at position 5 |
| 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | 590360-22-8 | C₁₄H₁₀ClFO₂ | Contains an aldehyde group instead of an acid chloride |
These structural variations result in differences in reactivity, physical properties, and potential applications .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, eye protection, lab coat |
| Storage | Well-ventilated area, away from incompatible substances |
| Disposal | According to local regulations for hazardous chemicals |
| Emergency Response | Eye/skin contact: Flush with water for at least 15 minutes |
Handling this compound necessitates awareness of its irritant properties and potential reactivity with moisture, which can lead to hydrolysis and the formation of hydrogen chloride .
Research Applications and Future Perspectives
Current research involving 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride focuses on:
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Development of novel synthetic methodologies using this compound as a key intermediate
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Investigation of its utility in the synthesis of pharmaceutically relevant molecules
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Exploration of its potential applications in materials science
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Evaluation of structure-activity relationships in derivatives containing the 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety
Future research directions may include the development of greener synthetic routes, expansion of its applications in bioconjugation chemistry, and exploration of its potential in polymer science .
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